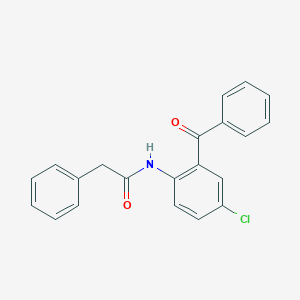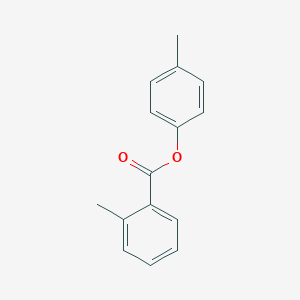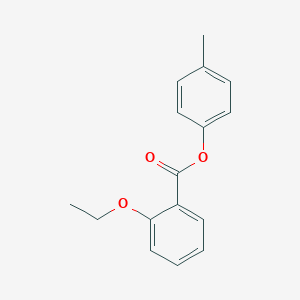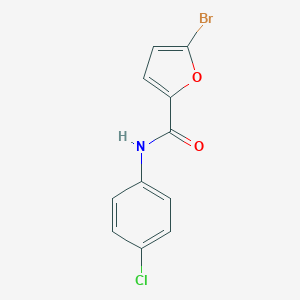
5-bromo-N-(4-chlorophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-chlorophenyl)furan-2-carboxamide, also known as BCFCA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the furan family, which is known for its diverse range of biological activities. BCFCA has been shown to exhibit a number of interesting properties, including anti-inflammatory, anti-cancer, and antibacterial effects. In
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Another study found that 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
5-bromo-N-(4-chlorophenyl)furan-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide has also been shown to exhibit antibacterial effects. One study found that 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide is effective against a number of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide in lab experiments is its versatility. 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide can be used in a wide range of assays and experiments, including cell culture studies, animal models, and biochemical assays. However, there are also some limitations to using 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide. For example, 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide. One area of interest is the development of new anti-inflammatory therapies based on 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide. Another area of interest is the development of new cancer therapies that target the mechanisms of action of 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide. Additionally, there is potential for research on the antibacterial properties of 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide, which could lead to the development of new antibiotics. Finally, there is potential for research on the synthesis and modification of 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide, which could lead to the development of new compounds with even more potent biological activities.
Conclusion:
In conclusion, 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound exhibits a number of interesting properties, including anti-inflammatory, anti-cancer, and antibacterial effects. While the mechanism of action of 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide is not fully understood, it is believed to involve the inhibition of certain enzymes and signaling pathways. There are a number of potential future directions for research on 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide, including the development of new anti-inflammatory and cancer therapies, as well as the synthesis and modification of 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide to create new compounds with even more potent biological activities.
Synthesis Methods
5-bromo-N-(4-chlorophenyl)furan-2-carboxamide can be synthesized using a number of different methods, including the reaction of 5-bromo-2-furoic acid with 4-chloroaniline in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Scientific Research Applications
5-bromo-N-(4-chlorophenyl)furan-2-carboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its anti-inflammatory properties. 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide has also been shown to exhibit anti-cancer effects. Studies have demonstrated that 5-bromo-N-(4-chlorophenyl)furan-2-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
properties
CAS RN |
59282-23-4 |
|---|---|
Molecular Formula |
C11H7BrClNO2 |
Molecular Weight |
300.53 g/mol |
IUPAC Name |
5-bromo-N-(4-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7BrClNO2/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15) |
InChI Key |
WVYZPWWNSFNKJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)
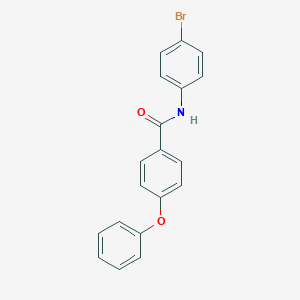
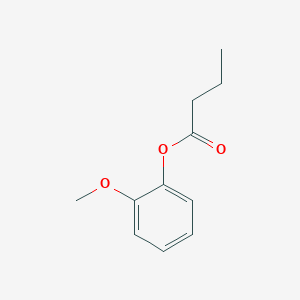

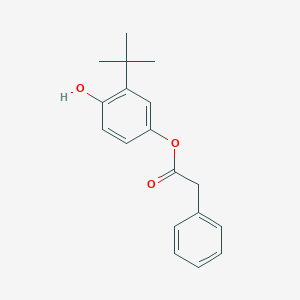
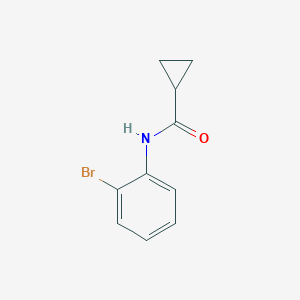
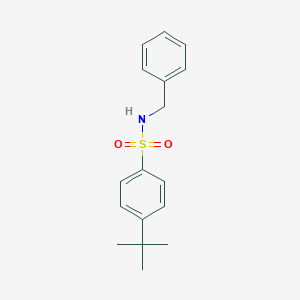
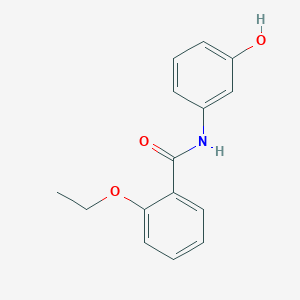
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)
